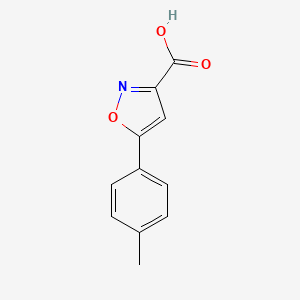

5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Beschreibung

Historical Context of Isoxazole Chemistry

The foundation of isoxazole chemistry traces back to the pioneering work of Ludwig Claisen in 1903, who achieved the first synthesis of an isoxazole compound through the oximation of propargylaldehyde acetal. This groundbreaking discovery marked the beginning of what would become one of the most important classes of five-membered heterocyclic compounds in organic chemistry. The historical significance of Claisen's work cannot be overstated, as it established the fundamental principles that would guide isoxazole synthesis for more than a century.

The early development of isoxazole chemistry was characterized by the exploration of basic synthetic methodologies and the understanding of the unique properties imparted by the nitrogen-oxygen bond within the five-membered ring structure. The weak nitrogen-oxygen bond, first recognized in photochemical studies reported in 1966, revealed the tendency of isoxazole rings to undergo photolysis under ultraviolet irradiation, leading to rearrangement through azirine intermediates. This discovery not only expanded the understanding of isoxazole reactivity but also opened new avenues for synthetic applications in photoaffinity labeling and chemoproteomic studies.

The evolution of isoxazole chemistry from its humble beginnings has been marked by significant methodological advances, including the development of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, which became the most broadly researched synthetic approach for isoxazole derivatives. The introduction of transition metal-catalyzed processes and green chemistry approaches has further revolutionized the field, enabling the synthesis of complex isoxazole derivatives with enhanced efficiency and selectivity.

Significance of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid in Heterocyclic Chemistry

The compound this compound occupies a unique position within the landscape of heterocyclic chemistry due to its distinctive structural features and versatile reactivity profile. The presence of the 4-methylphenyl substituent at the 5-position of the isoxazole ring, combined with the carboxylic acid functionality at the 3-position, creates a molecular architecture that exhibits remarkable potential for further chemical modification and biological activity.

The structural significance of this compound extends beyond its individual components to encompass the synergistic effects of its functional groups. The electron-rich nature of the isoxazole ring, enhanced by the presence of the methylphenyl substituent, provides a foundation for nucleophilic reactions, while the carboxylic acid group offers opportunities for ester formation, amidation, and other derivatization strategies. This dual functionality has made the compound particularly valuable as a building block in medicinal chemistry, where structural modifications can be systematically explored to optimize biological activity.

The physical and chemical properties of this compound further contribute to its significance in heterocyclic chemistry. With a melting point of 184°C and a calculated density of 1.273 g/cm³, the compound exhibits thermal stability that facilitates its handling and processing in synthetic applications. The compound's solubility characteristics and partition coefficient (LogP = 2.34822) indicate favorable properties for both synthetic manipulations and potential biological applications.

Table 1: Physicochemical Properties of this compound

Overview of Isoxazole-3-carboxylic acid Derivatives in Chemical Research

The research landscape surrounding isoxazole-3-carboxylic acid derivatives has expanded dramatically in recent decades, driven by their demonstrated potential across multiple domains of chemical and biological science. These compounds have emerged as versatile scaffolds for pharmaceutical development, serving as key intermediates in the synthesis of anti-inflammatory agents, antimicrobial compounds, and neurologically active substances.

Contemporary research has revealed that isoxazole-3-carboxylic acid derivatives possess remarkable diversity in their biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural modifications possible within this chemical class have enabled researchers to fine-tune pharmacological properties, leading to the development of compounds with enhanced bioactivity and selectivity. Studies have demonstrated that the introduction of various substituents on the phenyl ring can significantly influence biological activity, with electron-withdrawing groups often showing beneficial effects on target affinity.

The synthetic accessibility of isoxazole-3-carboxylic acid derivatives has been greatly enhanced through the development of novel methodological approaches. Recent advances include transition metal-catalyzed cycloadditions, condensation reactions involving β-oxodithioesters with hydroxylamine, and innovative green chemistry approaches using recyclable catalysts and environmentally benign solvents. These synthetic innovations have not only improved reaction efficiency but have also expanded the structural diversity accessible within this compound class.

Table 2: Research Applications of Isoxazole-3-carboxylic acid Derivatives

The investigation of structure-activity relationships within isoxazole-3-carboxylic acid derivatives has revealed important principles governing their biological activity. Research has shown that ester derivatives can demonstrate enhanced efficiency compared to their acid counterparts, although specific structural modifications can significantly impact this relationship. The systematic exploration of substituent effects has provided valuable insights into the optimization of biological activity, with studies demonstrating that modifications at the 2-aminothiazole moiety can lead to compounds with improved inhibitory activity.

The integration of computational chemistry approaches has further advanced the understanding of isoxazole-3-carboxylic acid derivatives, enabling researchers to predict molecular properties and optimize synthetic strategies. Molecular docking studies and pharmacokinetic profiling using databases such as SwissADME have provided valuable guidance for lead compound optimization and drug development efforts. These computational tools have proven particularly valuable in understanding the binding interactions of isoxazole derivatives with biological targets, facilitating the rational design of new compounds with enhanced therapeutic potential.

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNRVJWVNUYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359585 | |

| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-21-2 | |

| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Hydroxylamine Derivatives

A widely adopted strategy involves the cyclocondensation of β-keto esters with hydroxylamine to form the isoxazole ring, followed by hydrolysis and carboxylation. For 5-(4-methylphenyl)isoxazole-3-carboxylic acid, this method begins with ethyl 4-methylphenylacetoacetate (1a).

Procedure :

- Cyclization : Ethyl 4-methylphenylacetoacetate reacts with hydroxylamine hydrochloride in aqueous sodium hydroxide at 0–50°C to yield 5-(4-methylphenyl)isoxazol-3-ol (2a).

- Carboxylation : Intermediate 2a undergoes lithiation with n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice to introduce the carboxylic acid group.

Key Data :

Regioselective Synthesis via DMF Dimethylacetal-Mediated Ring Closure

This method, adapted from CN103539753A, prioritizes regioselectivity using DMF dimethylacetal as a methylene transfer agent:

Steps :

- Intermediate Formation : 4-Methylphenylpropiolic acid (3a) reacts with oxammonium hydrochloride in water to form 3-(4-methylphenyl)-4-hydroisoxazol-5-one (4a).

- Methylene Insertion : Treatment with DMF dimethylacetal in toluene at 80°C generates 4-dimethylaminomethylene-3-(4-methylphenyl)-4-hydroisoxazol-5-one (5a).

- Hydrolysis and Cyclization : Alkaline hydrolysis (NaOH, 60°C) followed by acidification (HCl) yields the target compound.

Advantages :

- Regioselectivity : >98% for 3-substitution.

- Scalability : Intermediate 5a requires no purification, enabling large-scale production.

Reaction Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Oxammonium HCl, H2O, 25°C | 85 |

| 2 | DMF dimethylacetal, toluene, 80°C | 90 |

| 3 | NaOH, H2O; HCl | 82 |

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

Aryl halides serve as precursors for introducing the 4-methylphenyl group. This route employs 3-bromoisoxazole-5-carboxylic acid (6a) and 4-methylphenylboronic acid (7a) under Suzuki–Miyaura conditions:

Protocol :

- Cross-Coupling : 6a reacts with 7a in the presence of Pd(PPh3)4, K2CO3, and dioxane/H2O (3:1) at 80°C.

- Deprotection : The methyl ester (if present) is hydrolyzed with LiOH in THF/H2O.

Performance Metrics :

One-Pot Synthesis via Claisen–Schmidt Condensation

This streamlined approach combines aldol condensation and cyclization:

Reaction Pathway :

- Aldol Condensation : 4-Methylbenzaldehyde (8a) and ethyl acetoacetate (9a) undergo base-catalyzed condensation to form ethyl 3-(4-methylphenyl)acetoacetate (10a).

- Cyclization : Hydroxylamine hydrochloride in ethanol/water (1:1) at reflux yields the isoxazole ring.

Optimization Insights :

- Solvent : Ethanol/water minimizes byproducts (e.g., oximes).

- Temperature : Reflux (80°C) ensures complete cyclization in 4 hours.

Yield : 70–75% overall.

Carboxylation of Preformed Isoxazole Intermediates

Lithiation–carboxylation of 3-(4-methylphenyl)-5-bromoisoxazole (11a) offers a late-stage carboxylation route:

Steps :

- Lithiation : 11a treated with n-BuLi in THF at −78°C.

- CO2 Quenching : Dry ice addition forms the carboxylate, acidified to the free acid.

Critical Parameters :

- Lithiation Time : 1 hour prevents decomposition.

- Temperature : Strict −78°C control avoids side reactions.

Yield : 80–85%.

Comparative Analysis of Methods

Table 1 : Key Metrics Across Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | High regioselectivity | Multi-step | 68–75 | 98 |

| 2 | Scalable | Requires DMF dimethylacetal | 82 | 99 |

| 3 | Modular aryl groups | Pd catalyst cost | 78 | 99.8 |

| 4 | One-pot | Moderate yield | 70–75 | 97 |

| 5 | Late-stage modification | Cryogenic conditions | 80–85 | 98 |

Mechanistic Considerations and Byproduct Mitigation

Regioselectivity in Cyclocondensation :

Byproduct Formation :

Industrial-Scale Adaptations

Patent WO2003042193A1 highlights critical adjustments for manufacturing:

- Solvent Recycling : Toluene and acetic acid mixtures are recovered via distillation, reducing costs.

- Crystallization : The final product is purified using toluene/acetic acid (3:1), achieving >99.5% purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is primarily researched for its potential as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of this compound exhibit significant activity against inflammation-related pathways, making them candidates for the development of new pain relief medications .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of isoxazole compounds, including this compound, displayed broad-spectrum antimicrobial activity. Specifically, certain synthesized derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . This suggests a promising avenue for developing new antimicrobial agents.

Biochemical Research

Neurobiology Applications

In biochemical research, this compound is utilized to study neurotransmitter activity and other biochemical pathways. Its ability to influence neurobiological processes makes it a useful tool for understanding complex neurological conditions and developing targeted therapies .

Agricultural Chemistry

Plant Growth Regulation

Research has explored the efficacy of this compound as a plant growth regulator. It has shown potential in enhancing crop yields and improving resistance to pests, which could lead to more sustainable agricultural practices .

Material Science

Development of Novel Polymers

The unique structural properties of this compound allow it to be used in the synthesis of novel polymers and coatings. These materials can possess specific thermal and mechanical properties suitable for various industrial applications .

Analytical Chemistry

Standardization in Analytical Methods

This compound can serve as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds across different samples. Its reliability in various analytical techniques makes it an essential component in research laboratories .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 5-Phenylisoxazole-3-carboxylic acid

- 5-Methyl-4-isoxazolecarbonyl chloride

Uniqueness

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biologische Aktivität

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various bacterial strains. For instance, some isoxazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness .

Enzyme Inhibition

Isoxazole derivatives are also recognized for their ability to inhibit key enzymes. Research indicates that similar compounds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are clinically significant for treating conditions like gout and hyperuricemia. Although specific studies on this compound are lacking, the structural similarities suggest potential as an XO inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole compounds often correlates with their structural features. The presence of substituents on the phenyl ring can significantly influence their lipophilicity and, consequently, their biological efficacy. For example, modifications that enhance hydrophobic interactions tend to improve enzyme inhibition potency .

Case Studies

- Antitubercular Activity : Research has shown that certain isoxazole derivatives exhibit substantial antitubercular activity. A study highlighted that compounds with specific substitutions on the isoxazole ring demonstrated up to 72% inhibition against Mycobacterium tuberculosis . This suggests that this compound could potentially be evaluated for similar activity.

- Xanthine Oxidase Inhibition : A related study synthesized various isoxazole derivatives and evaluated their inhibitory effects on XO. The findings indicated that certain structural modifications led to enhanced inhibitory activity compared to traditional drugs like allopurinol . This reinforces the need for further exploration of this compound in this context.

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-methylphenyl)isoxazole-3-carboxylic acid, and how does reaction pH influence regiospecificity?

A common method involves condensing chalcones (derived from substituted benzaldehydes) with diethyl oxalate to form 2,4-diketoesters, followed by cyclization with hydroxylamine hydrochloride. Regiospecificity is controlled by adjusting the reaction pH to ~4 using an acetic acid/sodium acetate buffer, which stabilizes hydroxylamine in the H2NOH form, favoring nucleophilic attack at the electrophilic C2 position of the diketoester. This ensures preferential formation of the 5-substituted isoxazole regioisomer over the 4-substituted variant .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group).

- HPLC : Validates purity (>95% by area normalization).

- Mass spectrometry : Exact mass analysis (e.g., [M+H]<sup>+</sup> at m/z 234.0277) ensures molecular formula consistency .

- Thermal analysis : Melting point determination (e.g., 168–170°C for related derivatives) identifies polymorphic impurities .

Q. How can computational tools predict physicochemical properties for experimental design?

Software like Gaussian or ACD/Labs calculates:

- Topological polar surface area (TPSA) : ~61.6 Ų (predicts membrane permeability).

- LogP : ~2.8 (estimates lipophilicity for solubility optimization).

- Hydrogen-bond donors/acceptors : Guides formulation stability studies (e.g., 0 donors, 5 acceptors in ester derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect anti-inflammatory activity in isoxazole derivatives?

Systematic SAR studies on analogs (e.g., 5-(4-nitrophenyl)- or 5-(4-chlorophenyl)-substituted derivatives) reveal:

Q. What strategies resolve contradictions in polymorph stability data for salt forms?

For mesylate or hydrochloride salts:

- X-ray diffraction (XRD) : Identifies dominant crystalline phases (e.g., monoclinic vs. orthorhombic lattices).

- DSC/TGA : Detects hydrate-to-anhydrate transitions (endothermic peaks at 100–120°C).

- Solvent-mediated conversion : Ethanol/water mixtures (70:30) favor thermodynamically stable polymorphs .

Q. How can regiochemical byproducts be minimized during scale-up synthesis?

- Kinetic control : Lower reaction temperatures (0–5°C) suppress competing pathways.

- Catalyst screening : Lewis acids (e.g., ZnCl2) accelerate cyclization selectively.

- In-line FTIR : Monitors intermediate diketoester consumption to optimize hydroxylamine addition rates .

Methodological Considerations

- Contradiction management : Discrepancies in reported melting points (e.g., 168–170°C vs. 182–183°C for methyl vs. phenyl derivatives) may arise from polymorphism; always cross-validate with DSC and XRD .

- Bioactivity validation : Use orthogonal assays (e.g., ELISA for cytokine profiling and SPR for target binding) to confirm mechanism-of-action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.